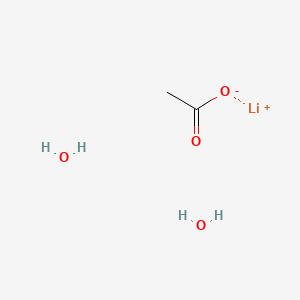

Lithium acetate dihydrate

Description

Properties

IUPAC Name |

lithium;acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Li.2H2O/c1-2(3)4;;;/h1H3,(H,3,4);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQLJCYTGRMXMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)[O-].O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209954 | |

| Record name | Lithium acetate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6108-17-4 | |

| Record name | Lithium acetate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium acetate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, lithium salt, dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM ACETATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T460029GB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Lithium Acetate in Yeast Transformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental mechanism of lithium acetate (B1210297) (LiAc) in the genetic transformation of yeast, a cornerstone technique in molecular biology, drug discovery, and industrial biotechnology. A comprehensive understanding of this process is critical for optimizing transformation efficiencies and developing novel therapeutic strategies. This document provides a detailed overview of the current understanding of the LiAc-mediated transformation process, supported by quantitative data, detailed experimental protocols, and visual representations of the key mechanisms.

The Role of Lithium Acetate in Breaching the Yeast Cell's Defenses

The transformation of yeast, particularly Saccharomyces cerevisiae, using the lithium acetate method is a widely adopted procedure due to its simplicity and high efficiency. The core principle of this technique lies in rendering the yeast cell wall and membrane permeable to exogenous DNA. Lithium acetate, in conjunction with other reagents like polyethylene (B3416737) glycol (PEG) and single-stranded carrier DNA (ssDNA), plays a pivotal role in this process.

The prevailing model suggests that LiAc acts as a chaotropic agent, disrupting the intricate structure of the yeast cell envelope. The positively charged lithium ions (Li+) are thought to interact with the negatively charged components of the yeast cell wall, such as phosphodiester linkages in the phosphomannan (B1263086) layer. This interaction is believed to neutralize the surface charge and create pores or channels, thereby increasing the permeability of the cell wall.[1][2]

Furthermore, lithium ions are proposed to destabilize the plasma membrane, making it more fluid and susceptible to the uptake of foreign DNA. This effect is significantly enhanced by the presence of PEG, which acts as a crowding agent, precipitating the DNA onto the cell surface and promoting membrane fusion. The inclusion of ssDNA is also crucial, as it is thought to saturate nucleases and protect the plasmid DNA from degradation, as well as potentially aiding in the transport of the plasmid DNA into the nucleus.

While a specific signaling pathway directly triggered by lithium acetate in this context has not been fully elucidated, the process is understood to involve a combination of chemical and physical alterations to the cell's protective barriers, culminating in the internalization of plasmid DNA, possibly through an endocytosis-like mechanism.[3]

Quantitative Analysis of Transformation Efficiency

The efficiency of yeast transformation is influenced by several factors, with the concentration of lithium acetate being a critical parameter. The following tables summarize quantitative data from various studies, highlighting the impact of LiAc and other components on transformation efficiency.

Table 1: Effect of Lithium Acetate on Transformation Efficiency in Saccharomyces cerevisiae

| Yeast Strain | Treatment | Transformation Efficiency (transformants/µg DNA) | Reference |

| p63-DC5 | - LiAc | <1 | [1] |

| p63-DC5 | + LiAc | 1.5 x 10³ | [1] |

| XCY42-30D(mnn1) | - LiAc | <1 | [1] |

| XCY42-30D(mnn1) | + LiAc | 0.8 x 10³ | [1] |

Table 2: Influence of Varying Lithium Acetate Concentration on Transformation Efficiency in Lipomyces starkeyi

| Final LiAc Concentration (mM) | Transformation Efficiency (transformants/µg DNA) - Plasmid 1 | Transformation Efficiency (transformants/µg DNA) - Plasmid 2 | Reference |

| 0 | ~50 | ~50 | [4] |

| 50 | ~4500 | ~3000 | [4] |

| 100 | ~8000 | ~5500 | [4] |

| 150 | ~6000 | ~4000 | [4] |

| 200 | ~3500 | ~2500 | [4] |

Table 3: Comparison of Transformation Efficiencies with Different Alkali Cations

| Cation (0.1 M) | Transformation Efficiency (relative to Li+) | Reference |

| Li+ | 100% | [5] |

| Cs+ | ~80% | [5] |

| Rb+ | ~60% | [5] |

| K+ | ~40% | [5] |

| Na+ | ~10% | [5] |

Experimental Protocols

The following are detailed methodologies for high-efficiency yeast transformation using the lithium acetate method.

Preparation of Competent Yeast Cells

-

Inoculate a single yeast colony into 5-10 mL of YPD medium and grow overnight at 30°C with shaking.

-

The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2-0.3.

-

Incubate at 30°C with shaking (200 rpm) until the OD₆₀₀ reaches 0.5-0.6 (approximately 3-5 hours).

-

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

-

Discard the supernatant and wash the cells with 25 mL of sterile water.

-

Centrifuge again at 3,000 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1 mL of 100 mM lithium acetate. The cells are now competent and ready for transformation. For long-term storage, glycerol (B35011) can be added to a final concentration of 15% and the cells can be stored at -80°C.[6]

High-Efficiency Transformation Protocol[6][7][8]

-

In a sterile microcentrifuge tube, combine the following reagents in order:

-

240 µL of 50% (w/v) Polyethylene Glycol (PEG 3350)

-

36 µL of 1.0 M Lithium Acetate

-

10 µL of 10 mg/mL single-stranded carrier DNA (denatured by boiling for 5 minutes and immediately cooling on ice)

-

1-5 µg of plasmid DNA (in a volume up to 74 µL)

-

Add sterile water to a final volume of 360 µL.

-

-

Add 50 µL of the prepared competent yeast cells to the transformation mix.

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture at 42°C for 40-60 minutes (heat shock).

-

Pellet the cells by centrifugation at 8,000 x g for 1 minute.

-

Carefully remove the supernatant.

-

Resuspend the cell pellet in 500 µL of sterile water or YPD medium.

-

Plate 100-200 µL of the cell suspension onto appropriate selective agar (B569324) plates.

-

Incubate the plates at 30°C for 2-4 days until transformants appear.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of lithium acetate in yeast transformation and the experimental workflow.

Caption: A diagram illustrating the proposed mechanism of LiAc-mediated yeast transformation.

Caption: A flowchart outlining the key steps in a high-efficiency yeast transformation protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Transformation of intact yeast cells treated with alkali cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-efficiency S. cerevisiae lithium acetate transformation [protocols.io]

An In-depth Technical Guide to Lithium Acetate Dihydrate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of lithium acetate (B1210297) dihydrate, a versatile reagent in various laboratory settings. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual workflows to support its effective application.

Core Physical and Chemical Properties

Lithium acetate dihydrate (LiCH₃COO·2H₂O) is a white crystalline solid that is a hydrated salt of lithium and acetic acid. It is a moderately water-soluble crystalline lithium source.[1] It sees frequent use in molecular biology, particularly as a component in buffers for gel electrophoresis of DNA and RNA and in protocols for the transformation of yeast cells.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of lithium acetate dihydrate for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂H₇LiO₄ | [1][4] |

| Molecular Weight | 102.02 g/mol | [1][4][5] |

| Appearance | White crystalline powder/solid | [2][5][6] |

| Melting Point | 53 - 58 °C (127.4 - 136.4 °F) | [2][6][7][8][9] |

| Solubility in Water | 290 g/L at 20 °C | [6][10] |

| Solubility in Ethanol | Soluble | [7] |

| Density | ~1.3 g/cm³ | [7][9] |

| pH of 5% Aqueous Solution | 7.5 - 9.5 | [6][8][11] |

| Decomposition Temperature | Decomposes on heating to form lithium oxide.[1] Studies suggest decomposition occurs between 300-400°C.[12] | [1][12] |

| Chemical Identifiers | Value | References |

| CAS Number | 6108-17-4 | [4][13][14] |

| PubChem CID | 23666338 | [1][4] |

| EC Number | 208-914-3 | [1] |

| IUPAC Name | lithium;acetate;dihydrate | [4][10] |

Experimental Protocols

Detailed methodologies for key laboratory procedures involving lithium acetate dihydrate are provided below.

Determination of Melting Point

This protocol outlines the capillary method for determining the melting point range of lithium acetate dihydrate.

Materials:

-

Lithium acetate dihydrate sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle (optional, for powdering crystals)

Procedure:

-

Ensure the lithium acetate dihydrate sample is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of approximately 3 mm. This can be achieved by tapping the open end of the capillary tube into the powder and then gently tapping the sealed end on a hard surface to compact the sample at the bottom.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample. For high accuracy, repeat the measurement with a fresh sample.

Determination of Aqueous Solubility

This protocol describes a standard method for determining the solubility of lithium acetate dihydrate in water at a specific temperature.

Materials:

-

Lithium acetate dihydrate

-

Distilled or deionized water

-

A constant temperature water bath or incubator

-

Airtight container (e.g., a screw-cap flask)

-

Magnetic stirrer and stir bar or a shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Evaporating dish

Procedure:

-

Prepare a saturated solution by adding an excess amount of lithium acetate dihydrate to a known volume of distilled water in an airtight container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a constant temperature bath (e.g., 20°C) and agitate the mixture using a magnetic stirrer or shaker for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.

-

Weigh an empty, dry evaporating dish.

-

Transfer the filtered saturated solution to the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.

-

Gently heat the evaporating dish to evaporate the water completely, leaving behind the dissolved lithium acetate.

-

Once dry, allow the dish to cool to room temperature in a desiccator and weigh it again.

-

Calculate the mass of the dissolved lithium acetate by subtracting the initial weight of the evaporating dish from the final weight.

-

The solubility can then be expressed in grams of solute per 100 mL or 100 g of solvent.

Measurement of pH of an Aqueous Solution

This protocol details the procedure for measuring the pH of a 5% (w/v) aqueous solution of lithium acetate dihydrate.

Materials:

-

Lithium acetate dihydrate

-

Distilled or deionized water

-

Analytical balance

-

Volumetric flask

-

Beaker

-

Calibrated pH meter with an electrode

-

Standard pH buffer solutions (e.g., pH 4, 7, and 10)

Procedure:

-

Prepare a 5% (w/v) solution by accurately weighing 5.0 g of lithium acetate dihydrate and dissolving it in a sufficient amount of distilled water in a beaker.

-

Quantitatively transfer the solution to a 100 mL volumetric flask and add distilled water up to the mark. Mix thoroughly until all the solid is dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.

-

Rinse the pH electrode with distilled water and gently blot it dry with a lint-free tissue.

-

Immerse the electrode in the prepared 5% lithium acetate solution.

-

Allow the reading on the pH meter to stabilize before recording the pH value.

Common Laboratory Applications and Workflows

Lithium acetate dihydrate is a key reagent in several common molecular biology techniques.

Yeast Transformation using the Lithium Acetate Method

Lithium acetate is used to permeabilize the cell wall of yeast, facilitating the uptake of foreign DNA. The following workflow illustrates the key steps in a typical yeast transformation protocol.

Preparation of Lithium Acetate-Borate (LAB) Buffer for Gel Electrophoresis

Lithium acetate can be used in combination with boric acid to create a low-conductivity buffer system for agarose (B213101) gel electrophoresis of DNA, allowing for faster run times at higher voltages without significant heat generation.

Materials for 25X Stock Solution (1 L):

-

Lithium acetate dihydrate (CH₃COOLi·2H₂O)

-

Boric acid (H₃BO₃)

-

Deionized water

Procedure for 25X Stock Solution:

-

Weigh out the appropriate amount of lithium acetate dihydrate.

-

Weigh out the appropriate amount of boric acid.

-

Dissolve both solids in approximately 800 mL of deionized water.

-

Adjust the final volume to 1 L with deionized water.

-

The pH of this stock solution should be between 6.5 and 7.0.

Working Solution (1X): To prepare a 1X working solution, dilute the 25X stock solution 1:25 with deionized water (e.g., add 40 mL of 25X stock to 960 mL of deionized water).

Safety and Handling

Lithium acetate dihydrate is generally considered to have low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid or its solutions.

-

Handling: Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Incompatibilities: Incompatible with strong oxidizing agents.[6][7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides essential information for the safe and effective use of lithium acetate dihydrate in a laboratory setting. For more detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. High-efficiency S. cerevisiae lithium acetate transformation [protocols.io]

- 2. camlab.co.uk [camlab.co.uk]

- 3. pH - Wikipedia [en.wikipedia.org]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. Transformation of yeast by lithium acetate/single-stranded carrier DNA/polyethylene glycol method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ProtocolsLithiumAcetateTransformation < Lab < TWiki [barricklab.org]

- 7. dunham.gs.washington.edu [dunham.gs.washington.edu]

- 8. LAB Agarose Gel Electrophoresis Buffer Recipe [slack.protocols.io:8443]

- 9. youtube.com [youtube.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. horiba.com [horiba.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Protocols · Benchling [benchling.com]

- 14. How To Measure Ph For A Concentrated Chemical Mixture? - Student - Cheresources.com Community [cheresources.com]

A Technical Guide to the Synthesis and Purification of High-Purity Lithium Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of high-purity lithium acetate (B1210297) dihydrate (CH₃COOLi·2H₂O), a crucial reagent in various pharmaceutical, biotechnological, and research applications. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the underlying processes through clear, logical diagrams.

Introduction

Lithium acetate dihydrate is a salt of lithium and acetic acid, widely utilized as a buffer in gel electrophoresis of DNA and RNA, a catalyst in organic synthesis, and a precursor for other lithium compounds in pharmaceutical and battery manufacturing.[1][2][3][4] The purity of lithium acetate dihydrate is critical for these applications, as impurities can adversely affect experimental outcomes and product quality. This guide details the common methods for synthesizing and purifying this compound to meet the stringent requirements of high-purity applications.

Synthesis of Lithium Acetate Dihydrate

The most prevalent method for synthesizing lithium acetate is through a neutralization reaction between a lithium base and acetic acid. The two primary starting materials are lithium hydroxide (B78521) and lithium carbonate.

Synthesis from Lithium Hydroxide

The reaction of lithium hydroxide with acetic acid is a straightforward acid-base neutralization that yields lithium acetate and water.[1][5]

Reaction: LiOH + CH₃COOH → CH₃COOLi + H₂O

This method is often favored for producing high-purity lithium acetate due to the high reactivity of lithium hydroxide and the relative ease of controlling the reaction.

Synthesis from Lithium Carbonate

Alternatively, lithium carbonate can be reacted with acetic acid to produce lithium acetate, water, and carbon dioxide.[6][7]

Reaction: Li₂CO₃ + 2CH₃COOH → 2CH₃COOLi + H₂O + CO₂

This method is also widely used in industrial applications due to the availability and lower cost of lithium carbonate.[6] However, the reaction produces carbon dioxide gas, which requires careful management in a laboratory or industrial setting.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of lithium acetate dihydrate.

Protocol 1: Synthesis from Lithium Hydroxide Monohydrate

This protocol is adapted from a method described for the preparation of battery-grade anhydrous lithium acetate, which involves the initial synthesis of a lithium acetate solution.[5][8]

Materials:

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Glacial acetic acid (CH₃COOH)

-

High-purity water

Procedure:

-

In a suitable reaction vessel, dissolve a specific amount of industrial-grade lithium hydroxide monohydrate in pure water with stirring until the solution is clear.

-

Slowly add glacial acetic acid to the lithium hydroxide solution under continuous stirring. The reaction is exothermic, so the addition rate should be controlled to manage the temperature.

-

After the addition of acetic acid is complete, adjust the pH of the solution to a range of 7.0-7.5 using either glacial acetic acid or a lithium hydroxide solution.

-

Allow the solution to stabilize for a short period (e.g., 10-15 minutes) and re-check the pH to ensure it remains within the target range.

-

Filter the resulting lithium acetate solution to remove any insoluble impurities.

-

The clear lithium acetate solution is then ready for the purification and crystallization steps to obtain lithium acetate dihydrate.

Protocol 2: Synthesis from Lithium Carbonate

This protocol is based on the direct reaction of lithium carbonate with acetic acid.[6][7]

Materials:

-

Lithium carbonate (Li₂CO₃)

-

Acetic acid (CH₃COOH)

-

High-purity water

Procedure:

-

Prepare a slurry of lithium carbonate by mixing it with pure water in a reaction vessel.

-

Slowly add acetic acid to the lithium carbonate slurry with constant stirring. The reaction will produce carbon dioxide, leading to effervescence. The rate of addition should be controlled to prevent excessive foaming.

-

Continue stirring the mixture until the evolution of carbon dioxide ceases, indicating the completion of the reaction.

-

Filter the solution to remove any unreacted lithium carbonate or other insoluble impurities.

-

The resulting clear solution of lithium acetate can then be further processed for purification and crystallization.

Purification of Lithium Acetate Dihydrate

The primary method for purifying lithium acetate dihydrate is recrystallization, which leverages the compound's temperature-dependent solubility to separate it from impurities.

Recrystallization Protocol

Procedure:

-

Take the filtered lithium acetate solution obtained from the synthesis step and transfer it to a crystallizer or a suitable vessel.

-

Concentrate the solution by evaporating the solvent (water) under controlled heating. For instance, the solution can be heated to around 110°C.[8]

-

Continue the evaporation until the solution becomes saturated and a small amount of crystals begins to precipitate.

-

Slowly cool the concentrated solution to induce crystallization of lithium acetate dihydrate. The cooling rate can influence the size and purity of the crystals.

-

Once crystallization is complete, separate the crystals from the mother liquor by filtration.

-

Wash the collected crystals with a small amount of cold, pure water or an appropriate solvent to remove any remaining impurities from the surface.

-

Dry the purified crystals under vacuum at a low temperature to obtain high-purity lithium acetate dihydrate.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of lithium acetate dihydrate.

Table 1: Reactant Quantities for Lithium Acetate Synthesis

| Starting Material | Reactant 1 | Reactant 2 | Solvent |

| Lithium Hydroxide Monohydrate[8] | 250 kg | 360 kg (Glacial Acetic Acid) | 500 L (Pure Water) |

| Lithium Hydroxide Monohydrate[8] | 200 kg | 290 kg (Glacial Acetic Acid) | 400 L (Pure Water) |

| Lithium Hydroxide Monohydrate[8] | 300 kg | 430 kg (Glacial Acetic Acid) | 600 L (Pure Water) |

| Lithium Carbonate[7] | 100 parts by mass | 197.0 parts by mass (Acetic Acid) | 442.3 parts by mass (Pure Water) |

Table 2: Physicochemical Properties of Lithium Acetate Dihydrate

| Property | Value |

| Chemical Formula | CH₃COOLi·2H₂O[1][9] |

| Molecular Weight | 102.02 g/mol [9][10] |

| Appearance | White crystalline powder[9] |

| Melting Point | ~56°C[1] |

| Density | 1.26 g/cm³[1] |

| Solubility in Water | Highly soluble[9] |

| pH (5% aqueous solution) | ~7.0 – 8.5 (25°C)[9] |

Table 3: Purity Specifications for High-Purity Lithium Acetate Dihydrate

| Parameter | Specification |

| Purity (Assay) | ≥99.9% (Reagent Grade)[9] |

| Moisture Content (Karl Fischer) | ≤0.5%[9] |

| Heavy Metals (as Pb) | ≤10 ppm[9] |

Purity Assessment

Ensuring the high purity of lithium acetate dihydrate is crucial. Several analytical techniques can be employed for this purpose:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a key technique for analyzing elemental impurities in lithium salts.[11] It can perform a full multi-elemental analysis in a short time.[11]

-

Titration: Acid-base titration can be used to determine the purity of the lithium salt by quantifying the amount of a standardized acid required to neutralize the sample.[12]

-

Gas Chromatography (GC): Can be used to assay the purity of the final product.[13]

Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of high-purity lithium acetate dihydrate.

References

- 1. axiomcorporate.com [axiomcorporate.com]

- 2. axiomcorporate.com [axiomcorporate.com]

- 3. beechems.com [beechems.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN103739475B - Method for preparing battery grade anhydrous lithium acetate - Google Patents [patents.google.com]

- 6. How to Derive Lithium Acetate from Lithium Carbonate [eureka.patsnap.com]

- 7. JP6926010B2 - Method for producing lithium hydroxide - Google Patents [patents.google.com]

- 8. Method for preparing battery grade anhydrous lithium acetate - Eureka | Patsnap [eureka.patsnap.com]

- 9. Lithium Acetate Dihydrate - Zhejiang Rongsheng Technology Co.,Ltd. - Zhejiang Rongsheng Technology Co.,Ltd. [zjrskj.cn]

- 10. Lithium acetate dihydrate , =99.9 trace metals basis 6108-17-4 Sigma-Aldrich [sigmaaldrich.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. How To Quantify Lithium Hydroxide Purity Using Titration [eureka.patsnap.com]

- 13. Lithium Acetate Dihydrate - Lithium Acetate Dihydrate Exporter, Manufacturer & Supplier, Ambernath, India [sontaraorgano.in]

The Role of Lithium Ions in Membrane Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the multifaceted role of lithium ions in modulating cell membrane permeability. Lithium, a cornerstone in the treatment of bipolar disorder, exerts its therapeutic effects through a complex interplay of direct interactions with membrane transport proteins and indirect modulation of intracellular signaling cascades. Understanding these mechanisms is paramount for the development of novel therapeutic strategies and for refining our comprehension of cellular physiology.

Direct Effects of Lithium on Membrane Transport and Permeability

Lithium ions, sharing physicochemical properties with other monovalent cations like sodium (Na⁺) and potassium (K⁺), can directly influence membrane permeability by traversing and interacting with various ion channels and transporters.

1.1. Permeation Through Ion Channels:

The primary pathway for lithium entry into cells is through channels that are typically selective for sodium.[1][2] This includes both voltage-gated and epithelial sodium channels.[3] Due to its similar ionic radius, lithium can substitute for sodium in the mechanisms that generate action potentials in excitable cells like neurons and cardiac cells.[4][5] However, this substitution is not without consequence, as it can lead to marked depolarization and alterations in the action potential configuration.[4][5] Lithium has also been shown to permeate through pentameric ligand-gated ion channels and can partially block potassium and calcium channels.[1]

1.2. Interaction with Ion Transporters:

Lithium's influence extends to various ion pumps and exchangers. A key interaction is with the Na⁺/K⁺-ATPase, the enzyme responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. Lithium can compete with potassium for binding sites on the external face of the Na⁺/K⁺-ATPase, which can impair the pump's function and lead to an increase in extracellular potassium and a decrease in intracellular potassium.[6][7] Furthermore, lithium efflux from cells is mediated by mechanisms such as sodium-lithium counter-transport and the sodium-proton pump.[3]

Indirect Modulation of Membrane Properties via Signaling Pathways

Beyond its direct effects on ion transport, lithium profoundly impacts cellular function by inhibiting key enzymes in critical signaling pathways. These actions indirectly influence membrane permeability and cellular excitability.

2.1. The Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Pathway:

Lithium is a well-established inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in a myriad of cellular processes.[8][9][10] Lithium inhibits GSK-3β through at least two mechanisms:

-

Direct Inhibition: By competing with magnesium ions (Mg²⁺), which are essential for GSK-3β activity.[10]

-

Indirect Inhibition: By increasing the phosphorylation of GSK-3β at Serine 9 (Ser9), which inactivates the enzyme.[10][11] This is often mediated through the activation of upstream kinases like Akt.[8][12]

The inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, a key component of the Wnt signaling pathway, which in turn regulates gene expression related to neuronal survival and plasticity.[8][12]

2.2. The Inositol (B14025) Monophosphatase (IMPase) Pathway:

Lithium also exerts a significant effect by inhibiting the enzyme inositol monophosphatase (IMPase).[13][14] This inhibition disrupts the phosphatidylinositol (PI) signaling pathway, which is crucial for cellular responses to a variety of neurotransmitters and hormones.[13] By blocking IMPase, lithium leads to a depletion of intracellular myo-inositol and a reduction in the levels of myo-inositol-1,4,5-triphosphate (IP₃).[14] This reduction in IP₃ levels can modulate calcium signaling and has been shown to induce autophagy, a cellular process for clearing damaged proteins and organelles.[14]

Quantitative Data on Lithium's Effects

The effects of lithium are concentration-dependent. Therapeutic concentrations for bipolar disorder are typically in the range of 0.5-1.2 mM in serum.[10] Experimental studies often use a range of concentrations to elucidate mechanisms of action.

| Parameter | Lithium Concentration | Observed Effect | Cell Type/System | Citation(s) |

| GSK-3β Activity | 0.5 mM | Significant reduction in activity (-86%) | C2C12 Myotubes | |

| GSK-3β (Ser9) Phosphorylation | 0.5 mM | Significant increase (+2-2.5 fold) | C2C12 Myotubes | [10] |

| Na⁺ Influx (Veratridine-induced) | IC₅₀ ≈ 2 mM | Inhibition of voltage-dependent Na⁺ channels | Bovine Adrenal Chromaffin Cells | [15] |

| Membrane Potential | < 2 mM | Depolarization | Guinea Pig Olfactory Cortex and Hippocampus | |

| K⁺ Uptake | 1 mM | 11% inhibition | Mouse Primary Cortical Astrocytes | [7] |

Experimental Protocols for Studying Lithium's Effects

Several key experimental techniques are employed to investigate the impact of lithium on membrane permeability and cellular function.

4.1. Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity and membrane potential.[16]

Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Culture neurons or other target cells on glass coverslips.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip is then fire-polished to a resistance of 4-8 MΩ. Fill the pipette with an internal solution mimicking the cell's cytoplasm, which may also contain lithium at the desired concentration.

-

Gigaohm Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a target cell. Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.

-

Data Acquisition:

-

Voltage-Clamp Mode: The membrane potential is held constant, allowing for the measurement of ionic currents flowing through channels. This is used to assess lithium's effect on specific channel types (e.g., Na⁺, K⁺ channels).

-

Current-Clamp Mode: Current is injected into the cell, and changes in membrane potential are recorded. This is used to study lithium's impact on resting membrane potential and action potential firing.[16][17][18]

-

4.2. Fluorescence-Based Permeability Assays

Fluorescence microscopy is a powerful tool for visualizing changes in membrane permeability and integrity in a population of cells.

Protocol: Inner Membrane Permeability Assay using Propidium Iodide (PI)

-

Cell Treatment: Incubate cells with varying concentrations of lithium for the desired duration. A control group without lithium treatment is essential.

-

Dye Incubation: Wash the cells with a suitable buffer (e.g., PBS). Add a solution containing Propidium Iodide (PI), a fluorescent dye that is impermeable to cells with intact membranes.[19][20]

-

Incubation: Incubate the cells with the PI solution for approximately 15-30 minutes at room temperature, protected from light.

-

Washing: Gently wash the cells to remove any unbound dye.

-

Imaging: Visualize the cells using a fluorescence microscope. PI intercalates with DNA upon entering a cell, emitting a bright red fluorescence.

-

Analysis: The number of fluorescent (red) cells corresponds to the number of cells with compromised membrane permeability. This can be quantified to assess the dose-dependent effect of lithium on membrane integrity.[21][22]

Note: For outer membrane permeability in gram-negative bacteria, N-phenyl-1-naphthylamine (NPN) is a commonly used fluorescent probe.[19][20]

This guide provides a comprehensive overview of the mechanisms by which lithium ions influence membrane permeability. The interplay between direct membrane effects and the modulation of key signaling pathways underscores the complexity of lithium's cellular actions. A thorough understanding of these processes is crucial for advancing research in neurobiology and pharmacology.

References

- 1. Lithium - Wikipedia [en.wikipedia.org]

- 2. Towards a Unified Understanding of Lithium Action in Basic Biology and its Significance for Applied Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. INFLUENCE OF LITHIUM IONS ON THE TRANSMEMBRANE POTENTIAL AND CATION CONTENT OF CARDIAC CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of Lithium Ions on the Transmembrane Potential and Cation Content of Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of lithium on electrical activity and potassium ion distribution in the vertebrate central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lithium-potassium interaction in acutely treated cortical neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lithium Inhibits GSK3β Activity via Two Different Signaling Pathways in Neurons After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Lithium Regulates Glycogen Synthase Kinase-3β in Human Peripheral Blood Mononuclear Cells: Implication in the Treatment of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inositol monophosphatase, the putative therapeutic target for lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. Lithium inhibits function of voltage-dependent sodium channels and catecholamine secretion independent of glycogen synthase kinase-3 in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. docs.axolbio.com [docs.axolbio.com]

- 17. Patch Clamp Protocol [labome.com]

- 18. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 19. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria [en.bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. med.virginia.edu [med.virginia.edu]

- 22. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria [bio-protocol.org]

An In-depth Technical Guide to Lithium Acetate Dihydrate for Researchers and Drug Development Professionals

Introduction: Lithium acetate (B1210297) dihydrate is a salt of lithium and acetic acid, widely utilized in molecular biology, biochemistry, and as a reagent in drug development and pharmaceutical sciences. Its unique properties make it an essential component in various experimental protocols, most notably in the transformation of yeast cells and as a buffer component in nucleic acid electrophoresis. Furthermore, the therapeutic effects of the lithium ion, delivered through salts like lithium acetate, are of significant interest in neuroscience and drug development, particularly in the context of mood disorders. This guide provides a comprehensive overview of the technical data, experimental applications, and cellular mechanisms associated with lithium acetate dihydrate.

Core Physicochemical Data

A summary of the key quantitative and qualitative properties of lithium acetate dihydrate is presented below for easy reference.

| Property | Value | Citations |

| CAS Number | 6108-17-4 | [1][2][3] |

| Molecular Formula | CH₃COOLi · 2H₂O | [1] |

| Molecular Weight | 102.02 g/mol | [1] |

| Appearance | White crystalline solid/powder | [1][4] |

| Melting Point | 56 - 58 °C | [1][5] |

| Solubility in Water | 290 g/L at 20°C | [1] |

| pH | 7.5 - 9.5 (5% aqueous solution) | [1][5] |

Key Experimental Protocols

Lithium acetate dihydrate is a critical reagent in several standard laboratory procedures. Below are detailed methodologies for some of its most common applications.

High-Efficiency Transformation of Saccharomyces cerevisiae

This protocol is widely used for introducing plasmid DNA into yeast cells. The lithium cations are thought to permeabilize the yeast cell wall, facilitating DNA uptake.

Materials:

-

Yeast strain

-

YPD medium

-

1 M Lithium Acetate (LiOAc)

-

50% (w/v) Polyethylene Glycol (PEG 3350)

-

Single-stranded carrier DNA (e.g., salmon sperm DNA)

-

Plasmid DNA

-

Sterile water

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

-

Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

-

The following morning, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of approximately 0.2 and grow for 3-5 hours until the OD₆₀₀ reaches 0.6-0.8.

-

Harvest the cells by centrifugation at 3000 x g for 5 minutes.

-

Wash the cell pellet with 25 mL of sterile water and centrifuge again.

-

Resuspend the cells in 1 mL of 100 mM LiOAc and incubate at 30°C for 15 minutes.

-

Prepare the transformation mix in a microcentrifuge tube by adding the following in order:

-

240 µL of 50% PEG

-

36 µL of 1 M LiOAc

-

10 µL of single-stranded carrier DNA (10 mg/mL, boiled and chilled on ice)

-

1-5 µg of plasmid DNA in a volume up to 74 µL

-

Bring the final volume to 360 µL with sterile water.

-

-

Add 100 µL of the competent yeast cell suspension to the transformation mix.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate at 30°C for 30 minutes with shaking.

-

Heat shock the cells at 42°C for 15-25 minutes.

-

Pellet the cells by centrifugation at 8000 x g for 1 minute and remove the supernatant.

-

Resuspend the cell pellet in 500 µL of sterile water.

-

Plate the cell suspension onto appropriate selective agar (B569324) plates and incubate at 30°C for 2-4 days until colonies appear.

Preparation of Lithium Acetate (LA) Buffer for DNA Gel Electrophoresis

Lithium-based buffers offer low conductivity, allowing for higher voltages and faster run times compared to traditional TAE or TBE buffers, which is particularly advantageous for separating large DNA fragments.

Materials:

-

Lithium acetate dihydrate

-

Deionized water

Procedure for 20x LA Stock Solution (100 mM):

-

Dissolve 10.2 g of lithium acetate dihydrate in 800 mL of deionized water.

-

Adjust the final volume to 1 L with deionized water. The pH should be approximately 7.2 and generally does not require adjustment.[6]

-

Sterilize by autoclaving or filtration.

Working Solution (1x LA):

-

Dilute the 20x stock solution 1:20 with deionized water. This 5 mM working solution is used for both gel preparation and as the running buffer.

Role in Drug Development and Signaling Pathways

The lithium ion (Li⁺) is a well-established therapeutic agent for bipolar disorder.[7] Its mechanism of action is complex and involves the modulation of several intracellular signaling pathways. Lithium acetate, as a source of Li⁺, is utilized in research to investigate these pathways.

Inhibition of Glycogen (B147801) Synthase Kinase 3β (GSK-3β)

A primary target of lithium is the serine/threonine kinase GSK-3β.[8][9] Lithium inhibits GSK-3β through both direct and indirect mechanisms.

-

Direct Inhibition: Lithium competes with magnesium ions (Mg²⁺), which are essential cofactors for GSK-3β activity.[9]

-

Indirect Inhibition: Lithium can lead to the phosphorylation of an N-terminal serine residue on GSK-3β, which inactivates the enzyme. This is often mediated through the upstream kinase Akt.[8][9]

The inhibition of GSK-3β has numerous downstream effects, including the modulation of inflammatory responses, oxidative stress, and apoptosis, contributing to its neuroprotective and mood-stabilizing properties.[7]

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for neuronal proliferation, migration, and synaptic plasticity.[7][10] GSK-3β plays a key role in this pathway by phosphorylating β-catenin, which targets it for degradation. By inhibiting GSK-3β, lithium prevents the degradation of β-catenin.[11] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in neurogenesis and cell survival.[11][12]

Conclusion

Lithium acetate dihydrate is a versatile and indispensable chemical for researchers in the life sciences. Its utility ranges from fundamental molecular biology techniques, such as yeast transformation and DNA electrophoresis, to its application in drug development research for understanding the complex cellular mechanisms of lithium therapy. A thorough understanding of its properties and protocols is essential for its effective and safe use in the laboratory. The ongoing investigation into the signaling pathways modulated by lithium continues to provide valuable insights into the treatment of neurological and psychiatric disorders, with lithium acetate serving as a key experimental tool in these endeavors.

References

- 1. westliberty.edu [westliberty.edu]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. carlroth.com [carlroth.com]

- 4. 6108-17-4 CAS | LITHIUM ACETATE DIHYDRATE | Lithium Salts | Article No. 04422 [lobachemie.com]

- 5. fishersci.com [fishersci.com]

- 6. gm.ibg.uu.se [gm.ibg.uu.se]

- 7. Wnt and GSK3 Signaling Pathways in Bipolar Disorder: Clinical and Therapeutic Implications [cpn.or.kr]

- 8. Lithium Inhibits GSK3β Activity via Two Different Signaling Pathways in Neurons After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]

- 10. Wnt and lithium: a common destiny in the therapy of nervous system pathologies? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Wnt/β‐catenin signaling by lithium chloride attenuates d‐galactose‐induced neurodegeneration in the auditory cortex of a rat model of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder [frontiersin.org]

The Advent of a Versatile Cation: Early Applications of Lithium Acetate in Nucleic Acid Manipulation

A comprehensive guide to the foundational research on the use of lithium salts for the purification and transformation of nucleic acids, providing researchers, scientists, and drug development professionals with a detailed understanding of the pioneering techniques that have become staples in molecular biology.

Lithium Acetate (B1210297) in Yeast Transformation: A Revolution in Fungal Genetics

The transformation of the yeast Saccharomyces cerevisiae is a fundamental technique for studying gene function. Before the 1980s, this process typically required the enzymatic removal of the yeast cell wall to create spheroplasts, a method that was often inefficient and harsh on the cells. A significant breakthrough came with the introduction of a method utilizing alkali cations, with lithium acetate proving to be particularly effective.

The Pioneering Work of Ito et al. (1983)

In 1983, Ito and colleagues published a seminal paper detailing a method for transforming intact yeast cells using alkali cations. Their work demonstrated that lithium acetate could make yeast cells competent for DNA uptake, a process that was significantly enhanced by the presence of polyethylene (B3416737) glycol (PEG).

Quantitative Data from Ito et al. (1983)

| Cation (0.1 M) | Transformation Frequency (Transformants per µg DNA) |

| Li⁺ | ~1 x 10³ |

| Cs⁺ | ~1 x 10³ |

| Rb⁺ | ~5 x 10² |

| K⁺ | ~2 x 10² |

| Na⁺ | ~1 x 10² |

Table 1: Comparison of the effect of different alkali cations on yeast transformation efficiency. Data is approximate, based on the graphical representations in the original publication.

Experimental Protocol: Yeast Transformation (Ito et al., 1983)

-

Cell Growth: Yeast cells were cultured in an appropriate medium to early log phase.

-

Harvesting and Washing: Cells were harvested by centrifugation and washed with sterile distilled water.

-

Competency Induction: The cell pellet was resuspended in a solution containing 0.1 M lithium acetate and incubated.

-

Transformation: Plasmid DNA was added to the competent cells, followed by the addition of a solution containing polyethylene glycol (PEG 4000).

-

Heat Shock: The cell suspension was subjected to a heat shock.

-

Plating: The cells were then plated on selective media to identify transformants.

Enhancing Efficiency: The Schiestl and Gietz (1989) Protocol

A major advancement in yeast transformation efficiency came in 1989 when Schiestl and Gietz discovered that the inclusion of single-stranded carrier DNA dramatically increased the frequency of transformation. This modification became a standard component of most subsequent yeast transformation protocols.

Quantitative Data from Schiestl and Gietz (1989)

| Condition | Transformation Efficiency (Transformants per µg DNA) |

| No Carrier DNA | ~1 x 10³ |

| With Single-Stranded Carrier DNA | >1 x 10⁵ |

Table 2: The effect of single-stranded carrier DNA on the efficiency of lithium acetate-mediated yeast transformation.

Experimental Protocol: High-Efficiency Yeast Transformation (Schiestl and Gietz, 1989)

-

Cell Preparation: Yeast cells were grown and washed as in the Ito protocol.

-

Competency and Transformation Mix: A transformation mix was prepared containing the yeast cells, lithium acetate, plasmid DNA, and single-stranded carrier DNA (e.g., sheared salmon sperm DNA).

-

PEG Addition: A solution of polyethylene glycol was added to the transformation mix.

-

Incubation and Heat Shock: The mixture was incubated and then subjected to a heat shock.

-

Plating: The cells were pelleted, resuspended, and plated on selective media.

Lithium Chloride for Selective RNA Precipitation

The purification of RNA, free from contaminating DNA and proteins, is crucial for a wide range of molecular biology applications. Early research identified lithium chloride as a highly effective agent for the selective precipitation of RNA.

Foundational Observations

The principle behind using lithium chloride for RNA precipitation is its ability to selectively precipitate RNA from a solution, leaving DNA and proteins behind. This property was exploited in various protocols developed for RNA purification.

Quantitative Data on RNA Precipitation with Lithium Chloride

| Parameter | Value |

| Final LiCl Concentration | 2.0 - 4.0 M |

| Incubation Temperature | -20°C to 4°C |

| Incubation Time | 30 minutes to overnight |

| RNA Recovery | >90% for RNA > 200 nucleotides |

Table 3: Typical parameters for the selective precipitation of RNA using lithium chloride.

Experimental Protocol: RNA Precipitation with Lithium Chloride

-

Sample Preparation: The initial sample containing RNA, DNA, and proteins is prepared in an aqueous buffer.

-

LiCl Addition: A concentrated stock solution of lithium chloride is added to the sample to achieve the desired final concentration.

-

Incubation: The mixture is incubated at a low temperature (typically on ice or at -20°C) to allow for the precipitation of RNA.

-

Centrifugation: The precipitated RNA is pelleted by centrifugation.

-

Washing: The RNA pellet is washed with 70% ethanol (B145695) to remove residual salt.

-

Resuspension: The purified RNA is resuspended in an appropriate buffer.

Proposed Mechanism of Action

While the precise biophysical mechanisms were not fully elucidated in these early papers, the prevailing hypothesis for the action of lithium ions in these processes centered on their chaotropic and charge-neutralizing properties.

In the context of RNA precipitation, the small, highly charged lithium cation is thought to effectively neutralize the negative charges of the phosphate (B84403) backbone of RNA, reducing its solubility and causing it to precipitate out of solution. The selective precipitation of RNA over DNA is attributed to differences in their secondary structures and charge densities.

For yeast transformation, lithium acetate is believed to permeabilize the yeast cell wall and membrane, partially neutralizing the negative charges on both the cell surface and the plasmid DNA. This reduction in electrostatic repulsion facilitates the association of the DNA with the cell surface, a crucial step for its subsequent uptake, which is further enhanced by the crowding agent PEG.

The early research on the use of lithium acetate and lithium chloride for nucleic acid manipulation laid the groundwork for countless subsequent discoveries and technological advancements. The simplicity, efficiency, and low cost of these methods have ensured their enduring place in the molecular biologist's toolkit.

The Unlocking of the Cell: A Technical Guide to Lithium Acetate-Based Transformation

For Researchers, Scientists, and Drug Development Professionals

The introduction of foreign DNA into cells, a process known as transformation, is a cornerstone of modern molecular biology and a critical tool in drug development and scientific research. Among the various methods developed for this purpose, the use of lithium acetate (B1210297), particularly in yeast, has become a widely adopted and robust technique. This guide delves into the theoretical underpinnings of lithium acetate's efficacy in transformation protocols, presents quantitative data on its impact, provides detailed experimental methodologies, and visualizes the key processes involved.

Theoretical Core: How Lithium Acetate Opens the Door

The primary role of lithium acetate (LiOAc) in transformation protocols is to increase the permeability of the cell wall and membrane, thereby facilitating the uptake of exogenous DNA. The prevailing theory behind this function centers on its properties as a chaotropic agent .

Chaotropic agents are substances that disrupt the structure of water and other macromolecules. In the context of a yeast cell, lithium acetate is believed to exert its effect in the following ways:

-

Disruption of the Hydration Shell: Water molecules form an ordered "hydration shell" around the cell membrane and DNA. Lithium cations (Li⁺) and acetate anions (CH₃COO⁻) interfere with the hydrogen bonding network of water. This disruption makes the environment more disordered, or "chaotic," which in turn destabilizes the cell membrane.

-

Weakening of Hydrophobic Interactions: The disruption of water structure also weakens the hydrophobic effect, a major force that stabilizes the lipid bilayer of the cell membrane. This destabilization leads to the formation of transient pores or channels in the membrane, creating entry points for DNA.

-

Neutralization of Surface Charges: The yeast cell surface and DNA are both negatively charged, leading to electrostatic repulsion. The positively charged lithium ions are thought to neutralize some of this negative charge, reducing the repulsion and allowing the DNA to come into closer proximity with the cell surface.

It is the synergistic combination of these effects that renders the yeast cell "competent" for transformation. This process is further enhanced by the co-treatment with polyethylene (B3416737) glycol (PEG) and single-stranded carrier DNA. PEG acts as a crowding agent, precipitating the DNA onto the cell surface, while single-stranded carrier DNA is thought to further enhance DNA uptake, possibly by saturating DNA-binding proteins on the cell surface or protecting the transforming DNA from degradation.

Data Presentation: Quantifying the Impact of Lithium Acetate

The efficacy of lithium acetate in yeast transformation is not merely theoretical; it is substantiated by quantitative data. The following table, compiled from foundational studies, illustrates the critical role of lithium acetate and heat shock in the transformation of intact yeast cells compared to spheroplasts (yeast cells with their cell walls enzymatically removed).

| Treatment Component | Effect on Intact Cell Transformation | Effect on Spheroplast Transformation |

| Lithium Acetate (LiAc) | Required for efficient transformation[1] | No significant effect[1] |

| Heat Shock | Required for efficient transformation[1] | No significant effect[1] |

| Polyethylene Glycol (PEG) | Essential for transformation[1] | Enhances transformation efficiency |

This data clearly demonstrates that lithium acetate and heat shock are crucial for overcoming the barrier presented by the intact yeast cell wall. In their absence, transformation of whole yeast cells is highly inefficient. Conversely, for spheroplasts, where the cell wall is absent, these components are not necessary, highlighting their specific role in permeabilizing the cell wall.

Experimental Protocols: A Step-by-Step Guide

The following is a generalized, high-efficiency lithium acetate transformation protocol for the yeast Saccharomyces cerevisiae, synthesized from multiple established methods.

Materials:

-

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

-

Sterile water

-

1 M Lithium Acetate (LiOAc), filter-sterilized

-

50% (w/v) Polyethylene Glycol (PEG 3350), filter-sterilized

-

10 mg/mL single-stranded carrier DNA (ssDNA), boiled for 5 minutes and snap-cooled on ice before use

-

Plasmid DNA

-

Selective agar (B569324) plates

Procedure:

-

Culture Preparation:

-

Inoculate a single yeast colony into 5-10 mL of YPD medium and grow overnight at 30°C with shaking.

-

The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2.

-

Grow the culture at 30°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8 (mid-log phase).

-

-

Cell Harvesting and Preparation:

-

Transfer the cell culture to a sterile centrifuge tube and pellet the cells by centrifugation at 3,000 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 25 mL of sterile water.

-

Pellet the cells again by centrifugation and discard the supernatant.

-

Resuspend the cell pellet in 1 mL of 100 mM LiOAc.

-

Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

-

-

Transformation:

-

Pellet the cells by centrifugation at 8,000 x g for 1 minute and discard the supernatant.

-

Resuspend the cell pellet in 240 µL of 50% PEG, 36 µL of 1 M LiOAc, 50 µL of 10 mg/mL ssDNA, and 1-5 µg of plasmid DNA in a total volume of 360 µL with sterile water.

-

Vortex the mixture thoroughly to resuspend the cells.

-

Incubate the mixture at 42°C for 40-60 minutes (heat shock).

-

-

Plating and Selection:

-

Pellet the cells by centrifugation at 8,000 x g for 1 minute.

-

Carefully remove the supernatant.

-

Resuspend the cell pellet in 500 µL of sterile water.

-

Plate 100-200 µL of the cell suspension onto selective agar plates.

-

Incubate the plates at 30°C for 2-4 days until transformant colonies appear.

-

Visualizing the Process

To further elucidate the theoretical and practical aspects of lithium acetate-based transformation, the following diagrams have been generated using the DOT language.

Caption: Proposed mechanism of lithium acetate in yeast transformation.

Caption: Experimental workflow for lithium acetate-based yeast transformation.

References

Methodological & Application

High-efficiency yeast transformation protocol using lithium acetate.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of foreign DNA into Saccharomyces cerevisiae is a cornerstone of modern molecular biology, enabling a wide range of applications from fundamental gene function analysis to the development of novel therapeutics and industrial fermentation processes. The lithium acetate (B1210297) (LiAc)-based method, particularly the high-efficiency protocol developed by Gietz and Schiestl, has become a standard procedure in many laboratories. This method offers a balance of simplicity, cost-effectiveness, and high transformation yields.

This document provides a detailed protocol for high-efficiency yeast transformation using lithium acetate, single-stranded carrier DNA (ssDNA), and polyethylene (B3416737) glycol (PEG). It also includes data on an optimized protocol incorporating sorbitol, which can significantly enhance transformation efficiency, particularly for applications requiring very large numbers of transformants, such as library screening.

Data Presentation

The efficiency of yeast transformation can be influenced by several factors, including the yeast strain, the plasmid used, and variations in the protocol. The following tables summarize quantitative data on transformation efficiencies achieved with the standard high-efficiency LiAc/ssDNA/PEG protocol and an optimized version including sorbitol.

| Protocol Component | Condition | Yeast Strain | Plasmid | Transformation Efficiency (transformants/µg DNA) | Reference |

| Carrier DNA | No Carrier DNA | Not Specified | 2µm plasmid | ~100 | [1] |

| Native Salmon Sperm DNA | LP2752-4B | YEPlac195 (2µm) | 20-fold increase over no carrier | [1] | |

| Denatured Salmon Sperm DNA | LP2752-4B | YEPlac195 (2µm) | ~1 x 10^5 | [1] | |

| Standard Protocol | High-Efficiency LiAc/ssDNA/PEG | DBY746 | YEp13 | 9,000 | [2] |

| High-Efficiency LiAc/ssDNA/PEG | Not Specified | Not Specified | Up to 10^6 | [3] | |

| Sorbitol Optimization | Standard Protocol | BY4742ΔTRP1 | Not Specified | Lower Efficiency | [3] |

| Standard Protocol + 0.5 M Sorbitol recovery | BY4742ΔTRP1 | Not Specified | ~2-fold increase over standard | [4] | |

| Standard Protocol + Sorbitol in transformation mix + 0.5 M Sorbitol recovery | BY4742ΔTRP1 | Not Specified | ~8-fold increase over standard | [4] | |

| Standard Protocol + Sorbitol in transformation mix + 0.5 M Sorbitol recovery | W303-1b | Not Specified | Up to 10-fold increase over standard | [4] |

Experimental Protocols

This section provides a detailed methodology for the high-efficiency yeast transformation protocol.

Materials and Reagents

-

Yeast Strain: A fresh, actively growing culture of Saccharomyces cerevisiae.

-

YPD Medium: 1% Yeast Extract, 2% Peptone, 2% Dextrose.

-

Transforming DNA: Plasmid DNA (0.1 - 1 µg).

-

Single-Stranded Carrier DNA (ssDNA): Salmon or herring sperm DNA (10 mg/mL). To prepare, dissolve in sterile water, sonicate to shear, boil for 5 minutes, and immediately chill on ice.

-

1 M Lithium Acetate (LiAc): Sterile-filtered.

-

50% (w/v) Polyethylene Glycol (PEG) 3350: Sterile-filtered.

-

Sterile Water

-

Selective Media Plates: Appropriate for the selection marker on the transforming plasmid.

-

(Optional for Optimized Protocol) 1 M Sorbitol: Sterile-filtered.

Protocol

-

Preparation of Yeast Culture:

-

Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

-

The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2.

-

Incubate at 30°C with shaking (200-250 rpm) until the culture reaches an OD₆₀₀ of 0.8-1.0 (log-phase growth).

-

-

Preparation of Competent Cells:

-

Harvest the yeast cells by centrifugation at 3,000 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge again as in the previous step.

-

Resuspend the cell pellet in 1 mL of 100 mM LiAc. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

-

Centrifuge at 13,000 x g for 30 seconds and carefully remove all the supernatant.

-

Resuspend the cell pellet in 400 µL of 100 mM LiAc. The cells are now competent and ready for transformation.

-

-

Transformation:

-

In a sterile microcentrifuge tube, combine the following in order:

-

50 µL of competent yeast cells

-

240 µL of 50% PEG

-

36 µL of 1 M LiAc

-

10 µL of single-stranded carrier DNA (10 mg/mL)

-

1-5 µL of plasmid DNA (containing 0.1-1 µg of DNA)

-

-

Vortex the mixture thoroughly for 1 minute.

-

-

Heat Shock:

-

Incubate the transformation mixture at 42°C for 40 minutes in a water bath.

-

-

Cell Recovery and Plating:

-

Centrifuge the cells at 13,000 x g for 30 seconds.

-

Carefully remove the supernatant.

-

Resuspend the cell pellet in 1 mL of sterile water (or 1 M Sorbitol for the optimized protocol).

-

Plate 100-200 µL of the cell suspension onto appropriate selective media plates.

-

Incubate the plates at 30°C for 2-4 days until transformants appear.

-

Optimized Protocol with Sorbitol

For a potential tenfold increase in transformation efficiency, follow the standard protocol with the following modifications[3][4]:

-

After the heat shock and centrifugation step, resuspend the cell pellet in 1 mL of sterile 1 M Sorbitol instead of water.

-

Plate the cell suspension as described in the standard protocol.

Visualizations

Experimental Workflow

Caption: Figure 1. High-Efficiency Yeast Transformation Workflow

Proposed Mechanism of Transformation

The precise molecular mechanism of DNA uptake in the lithium acetate-based method is not fully elucidated, but it is understood to involve a series of events that increase the permeability of the yeast cell wall and plasma membrane.

Caption: Figure 2. Proposed Mechanism of DNA Uptake

Lithium cations are believed to neutralize the negative charges on the yeast cell wall, creating pores and allowing DNA to pass through[5]. Polyethylene glycol acts as a crowding agent, precipitating the DNA onto the cell surface and potentially promoting fusion of the plasma membrane, facilitating an endocytosis-like uptake of the DNA[6][7]. Single-stranded carrier DNA is thought to coat the yeast cell surface, further neutralizing negative charges and protecting the transforming plasmid DNA from degradation[7]. The subsequent heat shock likely enhances membrane fluidity and further promotes DNA uptake[6].

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. researchgate.net [researchgate.net]

- 3. Enhancing Yeast Transformation: Achieving up to a Tenfold Increase Through a Single Adjustment in the Lithium Acetate–Polyethylene Glycol Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. tandfonline.com [tandfonline.com]

- 7. molecularcloud.org [molecularcloud.org]

Application Notes and Protocols for Saccharomyces cerevisiae Transformation with Lithium Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the transformation of Saccharomyces cerevisiae using the lithium acetate (B1210297) (LiAc) method. This widely used technique is fundamental for genetic engineering, protein expression studies, and drug discovery applications involving yeast.

Introduction

The lithium acetate-based transformation of S. cerevisiae is a cornerstone of yeast molecular biology, enabling the introduction of foreign DNA into the cell. The method relies on the chemical treatment of yeast cells to induce a state of "competence," rendering them permeable to DNA. The key reagents—lithium acetate, polyethylene (B3416737) glycol (PEG), and single-stranded carrier DNA (ssDNA)—work in concert to facilitate DNA uptake. Lithium acetate is believed to neutralize negative charges on the cell surface and create pores in the cell wall.[1] PEG acts as a crowding agent, precipitating the DNA onto the cell surface, while ssDNA is thought to protect the transforming DNA from degradation and may aid in its passage into the cell.[2] A subsequent heat shock step is crucial for the successful uptake of the plasmid DNA.[3] The proposed mechanism for DNA entry is through endocytosis, a process by which the cell internalizes substances by engulfing them.[4][5][6]

Experimental Protocols

This section details a high-efficiency protocol for the transformation of S. cerevisiae.

Reagents and Media Preparation

YPD Medium (per 1 Liter)

-

10 g Yeast Extract

-

20 g Peptone

-

20 g Dextrose (Glucose)

-

Add distilled water to 1 L and autoclave.

1 M Lithium Acetate (LiAc)

-

Dissolve 10.2 g of lithium acetate dihydrate in 100 mL of distilled water and autoclave.

50% (w/v) Polyethylene Glycol (PEG 3350)

-

Dissolve 50 g of PEG 3350 in distilled water to a final volume of 100 mL and autoclave.

Single-Stranded Carrier DNA (ssDNA) (10 mg/mL)

-

Dissolve high-quality salmon or herring sperm DNA in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to a final concentration of 10 mg/mL.

-

To shear the DNA, sonicate until the average fragment size is between 200 and 1500 bp.

-

Before each use, denature the ssDNA by boiling for 5 minutes followed by immediate cooling on ice.

Selective Media

-

Prepare synthetic complete (SC) medium lacking the appropriate nutrient for selection (e.g., SC-Ura for plasmids with a URA3 marker).

Step-by-Step Transformation Protocol

-

Cell Growth: Inoculate a single colony of S. cerevisiae into 5-10 mL of YPD medium and grow overnight at 30°C with shaking (200-250 rpm). The following morning, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of approximately 0.2. Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8 (logarithmic growth phase).

-

Cell Harvest: Transfer the culture to a sterile centrifuge tube and pellet the cells by centrifugation at 3,000 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet with 25 mL of sterile distilled water. Centrifuge again at 3,000 x g for 5 minutes.

-

Competent Cell Preparation: Discard the supernatant and resuspend the cell pellet in 1 mL of 100 mM LiAc. Transfer the cell suspension to a 1.5 mL microcentrifuge tube. Centrifuge at 13,000 x g for 30 seconds and carefully remove the supernatant.

-

Resuspension: Resuspend the cell pellet in 400 µL of 100 mM LiAc. The cells are now competent and ready for transformation. For optimal results, use fresh competent cells.

-

Transformation Mix: In a sterile 1.5 mL microcentrifuge tube, add the following reagents in the order listed:

-

240 µL of 50% (w/v) PEG

-

36 µL of 1 M LiAc

-

10 µL of 10 mg/mL denatured ssDNA

-

1-5 µg of plasmid DNA (in a volume of up to 74 µL)

-

100 µL of competent yeast cells

-

-

Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing. Incubate at 42°C for 40-60 minutes (heat shock).

-

Recovery: Pellet the cells by centrifuging at 13,000 x g for 30 seconds. Carefully remove the supernatant.

-

Plating: Resuspend the cell pellet in 200-1000 µL of sterile water or YPD medium. Plate the cell suspension onto the appropriate selective agar (B569324) plates.

-

Incubation: Incubate the plates at 30°C for 2-4 days until transformant colonies appear.

Data Presentation

The efficiency of S. cerevisiae transformation can be influenced by several factors. The following tables summarize quantitative data on the effects of sorbitol addition and heat shock duration on transformation efficiency.

Table 1: Effect of Sorbitol on Yeast Cell Viability and Transformation Efficiency [7][8]

| Treatment Condition | Relative Viability (%) | Relative Transformation Efficiency (%) |

| Standard Mix (S) | 100 | 100 |

| S + 90 µL H₂O | 50 | 75 |

| S + 90 µL 0.5 M Sorbitol | 120 | 250 |

| S + 90 µL 1.0 M Sorbitol | 130 | 800 |

| S + 90 µL 1.5 M Sorbitol | 140 | 900 |

| S + 90 µL 2.0 M Sorbitol | 150 | 1000 |

Standard Mix (S) contains 40% PEG, 0.1 M LiAc, TE buffer, and ssDNA. The addition of sorbitol as an osmoprotectant significantly increases both cell viability and transformation efficiency.

Table 2: Influence of Heat Shock Duration on Transformation Efficiency [3]

| Heat Shock Duration at 42°C (minutes) | Relative Transformation Efficiency (%) |

| 0 | 12.5 |

| 5 | 50 |

| 15 | 100 |

| 30 | 87.5 |

| 60 | 75 |

A heat shock of 15 minutes at 42°C was found to be optimal for achieving the highest transformation efficiency.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the S. cerevisiae lithium acetate transformation protocol.

Caption: Workflow for S. cerevisiae transformation.

Proposed Mechanism of DNA Uptake

This diagram provides a conceptual overview of the proposed mechanism of DNA uptake during lithium acetate transformation.

Caption: Proposed mechanism of DNA uptake.

References

- 1. quora.com [quora.com]

- 2. [PDF] Transformation of yeast by lithium acetate/single-stranded carrier DNA/polyethylene glycol method. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Endocytosis is involved in DNA uptake in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transformation of saccharomyces cerevisiae and other fungi | PDF [slideshare.net]

- 7. Enhancing Yeast Transformation: Achieving up to a Tenfold Increase Through a Single Adjustment in the Lithium Acetate–Polyethylene Glycol Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Lithium Acetate-Mediated Transformation of Non-Conventional Yeast Species

For Researchers, Scientists, and Drug Development Professionals